tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate
Description
The compound tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate is a bicyclic heterocyclic molecule featuring an azetidine ring (4-membered saturated nitrogen ring) linked to a partially saturated imidazo[1,2-a]pyrimidine core. The tert-butyl carbamate group at the azetidine nitrogen enhances steric bulk and modulates solubility, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-7-10(8-18)11-9-17-6-4-5-15-12(17)16-11/h9-10H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
WXGQWOFAOLUGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN3CCCNC3=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate involves several steps. One common method includes the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . The reaction conditions typically involve the use of iodine as a catalyst, which facilitates the formation of the imidazo[1,2-a]pyrimidine ring system .
Chemical Reactions Analysis
Tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate has promising potential for various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Note: Molecular weights marked with an asterisk () are estimated based on molecular formulas.*
Structural and Functional Insights
Azetidine vs. Piperidine/Pyrrolidine Analogs
- The azetidine ring in the target compound imposes greater conformational rigidity compared to the 6-membered piperidine in or 5-membered pyrrolidine in . This rigidity may enhance binding specificity in enzyme inhibition (e.g., kinases) but reduce metabolic stability due to ring strain .
- The piperidine analog in incorporates a tosyl group and chiral centers, enabling stereoselective interactions in biological systems. Its higher molecular weight (510 vs. ~295) reflects additional functionalization, which may impact pharmacokinetics.
Imidazo-pyrimidine vs. Imidazo-pyridine/Pyrazine
- This feature is critical for targeting purine-binding enzymes.
- The imidazo-pyrazine derivative in contains adjacent nitrogen atoms , increasing electron-deficient character and reactivity toward nucleophiles.
Substituent Effects
- tert-butyl carbamate (target compound and ): Improves lipophilicity and protects amine groups during synthesis.
- Carboxylic acid (): Enhances aqueous solubility and enables salt formation (e.g., hydrochloride in ).
- Amino group (): Facilitates derivatization via amide bond formation or Schiff base reactions.
Biological Activity
The compound tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate is a derivative of imidazo-pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate
- Molecular Formula : C12H17N3O2
- Molecular Weight : 233.29 g/mol
- CAS Number : Not available in the provided sources.
The biological activity of imidazo-pyrimidine derivatives often involves interactions with various biological targets such as enzymes and receptors. The specific mechanisms for tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate are not extensively documented; however, compounds in this class typically exhibit:
- Anticancer Activity : By inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Potentially affecting bacterial and fungal growth through disruption of cellular processes.
Anticancer Activity
Research has shown that imidazo-pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study on related imidazo compounds demonstrated varying degrees of cytotoxicity against human cancer cell lines. One compound showed an IC50 value of 6.98 µM against RT-4 (urinary bladder cancer) and 8.43 µM against MCF-7 (breast cancer) cells .
- Although specific data on tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate is limited, the structural similarity suggests potential anticancer properties.
Antimicrobial Activity
Imidazo-pyrimidines have also been studied for their antimicrobial effects. Compounds within this class have shown activity against various pathogens:
| Compound | Target Organism | Activity |
|---|---|---|
| Imidazo derivatives | Staphylococcus aureus | Moderate inhibition |
| Imidazo derivatives | Escherichia coli | Variable efficacy |
Although specific studies on tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate are not available in the current literature, extrapolation from related compounds indicates potential antimicrobial activity.
Case Studies
Due to the limited availability of direct studies on tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate specifically, case studies involving similar imidazo-pyrimidine compounds provide insight into its potential applications.
-
Cytotoxicity in Cancer Research :
- A study involving various substituted imidazo-pyrimidines reported that certain derivatives exhibited significant cytotoxicity in vitro. The most effective compounds were further evaluated for their mechanism of action through apoptosis induction and cell cycle arrest.
-
Antimicrobial Efficacy :
- Research on imidazo derivatives indicated promising results against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the imidazo structure could enhance bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
